molecular formula C8H6BrFO4S B13254288 Methyl 4-bromo-3-(fluorosulfonyl)benzoate

Methyl 4-bromo-3-(fluorosulfonyl)benzoate

Cat. No.: B13254288
M. Wt: 297.10 g/mol
InChI Key: DFDFNWWWHOZTFN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(fluorosulfonyl)benzoate is an organic compound with the molecular formula C8H6BrFO4S It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a fluorosulfonyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-(fluorosulfonyl)benzoate typically involves the bromination of methyl benzoate followed by the introduction of the fluorosulfonyl group. One common method includes the following steps:

    Bromination: Methyl benzoate is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield methyl 4-bromobenzoate.

    Fluorosulfonylation: The brominated product is then treated with a fluorosulfonylating agent, such as fluorosulfonic acid or its derivatives, under controlled conditions to introduce the fluorosulfonyl group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(fluorosulfonyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form corresponding benzoic acid derivatives.

    Oxidation: The fluorosulfonyl group can be oxidized under specific conditions to yield sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: Reduced benzoic acid derivatives.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

Methyl 4-bromo-3-(fluorosulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-(fluorosulfonyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The fluorosulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in proteins, thereby altering their function.

Comparison with Similar Compounds

Methyl 4-bromo-3-(fluorosulfonyl)benzoate can be compared with other similar compounds, such as:

    Methyl 4-bromo-3-(chlorosulfonyl)benzoate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group. The fluorosulfonyl group provides different reactivity and stability.

    Methyl 4-bromo-3-(methylsulfonyl)benzoate:

    Methyl 4-bromo-3-(trifluoromethylsulfonyl)benzoate: Features a trifluoromethylsulfonyl group, offering unique electronic and steric effects compared to the fluorosulfonyl group.

Properties

Molecular Formula

C8H6BrFO4S

Molecular Weight

297.10 g/mol

IUPAC Name

methyl 4-bromo-3-fluorosulfonylbenzoate

InChI

InChI=1S/C8H6BrFO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3

InChI Key

DFDFNWWWHOZTFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)F

Origin of Product

United States

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